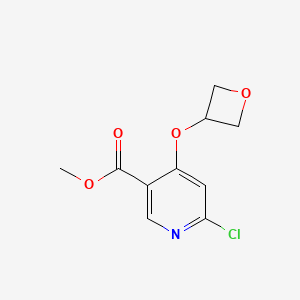

6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester

描述

属性

IUPAC Name |

methyl 6-chloro-4-(oxetan-3-yloxy)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4/c1-14-10(13)7-3-12-9(11)2-8(7)16-6-4-15-5-6/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHSZPLUZRQMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1OC2COC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester typically involves multiple steps:

Formation of the Nicotinic Acid Derivative: The starting material, nicotinic acid, undergoes chlorination to introduce the chloro group at the 6th position.

Oxetane Ring Introduction: The oxetane ring is introduced through a nucleophilic substitution reaction, where an appropriate oxetane derivative reacts with the nicotinic acid derivative.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chloro group can be substituted with other nucleophiles to create different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted nicotinic acid derivatives.

科学研究应用

6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

Industry: It may be used in the production of agrochemicals or other industrial chemicals.

作用机制

The mechanism of action of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester involves its interaction with specific molecular targets, such as nicotinic receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The compound shares structural homology with several nicotinic acid derivatives. Key analogs and their similarity metrics (based on CAS registry data) include:

| Compound Name | CAS Number | Structural Features | Similarity Score | Key Differences |

|---|---|---|---|---|

| 6-Chloro-4-methoxynicotinaldehyde | 1256823-05-8 | 6-Cl, 4-OCH3, aldehyde group | 0.82 | Oxetan-3-yloxy vs. methoxy; ester vs. aldehyde |

| Methyl 6-chloronicotinate | 5781-38-4 | 6-Cl, methyl ester | 0.80 | Lacks oxetan-3-yloxy substituent |

| 1-(4-Ethoxypyridin-3-yl)butan-1-one | 1864526-45-3 | Ethoxy group, ketone at side chain | 0.81 | Oxetane vs. ethoxy; ester vs. ketone |

| 4-Hydroxy-6-methylnicotinic acid | 67367-33-3 | 4-OH, 6-CH3 | 0.68 | Hydroxy vs. oxetan-3-yloxy; acid vs. ester |

Source : CAS similarity analysis .

Physicochemical Properties

A comparison of key physicochemical parameters:

生物活性

6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester is a synthetic compound belonging to the class of heteroaryl derivatives, characterized by the presence of a chloro group and an oxetane moiety. Its molecular formula is C₁₀H₁₀ClNO₄, with a molecular weight of approximately 243.64 g/mol. The compound is notable for its potential biological activities, particularly its interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial in various neurological processes.

Chemical Structure and Properties

The structure of this compound includes a pyridine ring, which is common in many biologically active compounds. The presence of the methyl ester enhances its solubility and bioavailability, making it a candidate for pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀ClNO₄ |

| Molecular Weight | 243.64 g/mol |

| Key Features | Contains oxetane; potential pharmacological activity |

Biological Activity

Research indicates that derivatives of nicotinic acid, including this compound, exhibit various biological activities. Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties, although specific data on its activity remains limited .

The primary mechanism of action for this compound is believed to involve its binding affinity to nAChRs. This interaction can modulate neurotransmitter release, influencing several neurological pathways and potentially offering therapeutic benefits in conditions such as pain and inflammation .

Case Studies and Research Findings

- Binding Affinity Studies : Initial studies have shown that modifications to the nicotinic acid structure can significantly alter receptor interactions and downstream signaling pathways. Further research is needed to elucidate the precise mechanism of action for this compound .

- Pharmacological Potential : Given its structural similarity to known bioactive compounds, this compound may serve as a scaffold for developing new drugs targeting neurological disorders or as intermediates in synthesizing more complex molecules .

- Comparative Analysis : A comparative analysis of similar compounds highlights how variations in substituents can lead to different biological activities:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| This compound | C₁₀H₁₀ClNO₄ | 243.64 g/mol | Contains oxetane; potential pharmacological activity |

| 5-Bromo-6-(difluoromethoxy)nicotinic acid | C₇H₄BrF₂NO₃ | 268.02 g/mol | Different halogenation pattern |

| 2-Chloro-6-ethyl-isonicotinic acid methyl ester | C₉H₁₀ClNO₂ | 199.64 g/mol | Ethyl group instead of oxetane; different biological profile |

| 6-Piperazin-1-ylnicotinic acid | C₁₀H₁₃N₃O₂ | 207.23 g/mol | Altered receptor interaction potential |

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing 6-chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester, and how is structural purity confirmed?

- Synthesis : The methyl ester of 6-chloronicotinic acid is first prepared via esterification using methanol and acid catalysis (e.g., H₂SO₄) . Subsequent substitution at the 4-position involves reacting the chloro derivative with oxetan-3-ol under alkaline conditions (e.g., Cs₂CO₃/K₂CO₃ in DMF) .

- Structural Verification : NMR (¹H, ¹³C, and ¹⁹F for fluorine-containing analogs) and mass spectrometry are critical for confirming regiochemistry and purity. Column chromatography (silica gel) and TLC are used for purification .

Q. How are physicochemical properties like logP and solubility determined for this compound?

- Methodology : The octanol-water partition coefficient (logP) can be estimated using software (e.g., ACD Labs) or experimentally via the "stirred flask" method . For fluorinated analogs, phase distribution in PFOB/toluene systems is analyzed via ¹⁹F NMR or GC-FID . Solubility in solvents like acetonitrile or DMF is assessed gravimetrically after equilibration under controlled temperature .

Q. What analytical techniques are recommended for detecting impurities or byproducts in the synthesis?

- HPLC/GC-MS : Reverse-phase HPLC with UV detection or GC-MS can identify unreacted precursors (e.g., residual 6-chloronicotinic acid) or side products (e.g., over-alkylated derivatives) .

- ¹⁹F NMR : For fluorinated analogs, this technique resolves fluorinated impurities with high sensitivity .

Advanced Research Questions

Q. How can reaction efficiency be improved for the oxetan-3-yloxy substitution step, given incomplete conversion in initial attempts?

- Optimization Strategies :

- Catalyst Screening : Replace traditional bases with bifunctional catalysts (e.g., MoO₃/SiO₂) to enhance nucleophilic substitution rates .

- Solvent Effects : Test polar aprotic solvents like DMSO or DMAc to stabilize transition states. Evidence from similar esterifications shows DMF improves yields but may require higher temperatures .

- Microwave-Assisted Synthesis : Reduce reaction time and improve selectivity via controlled dielectric heating .

Q. What contradictions exist in cytotoxicity data for nicotinic acid ester analogs, and how can they be resolved?

- Data Conflicts : Some studies report low cytotoxicity for fluorinated nicotinate esters in lung cell lines, while others note membrane disruption due to surfactant-like properties .

- Resolution :

- Cell Line Specificity : Test across multiple cell types (e.g., A549 vs. HEK293) to identify tissue-dependent effects.

- Concentration Gradients : Use dose-response assays to distinguish between therapeutic and toxic thresholds .

Q. How does the oxetane ring influence the compound’s metabolic stability compared to other ether-linked substituents?

- Metabolic Pathways : The oxetane group may resist enzymatic hydrolysis better than linear ethers due to steric hindrance. Comparative studies with 4-methoxy or 4-phenoxy analogs can clarify this via:

- In Vitro Assays : Incubate with esterases (e.g., porcine liver esterase) and monitor degradation via LC-MS .

- Pharmacokinetic Profiling : Measure plasma half-life in rodent models after intravenous administration .

Q. What challenges arise in developing HPLC methods for quantifying this compound in biological matrices?

- Matrix Interference : Biological samples (e.g., plasma) contain lipids and proteins that co-elute with the target. Solutions include:

- Sample Prep : Solid-phase extraction (C18 cartridges) or protein precipitation with acetonitrile .

- Chromatography : Use a pentafluorophenyl column to improve separation of polar metabolites .

Methodological Notes

- Synthetic Reproducibility : Replicate reactions under inert atmospheres (N₂/Ar) to prevent oxidation of the oxetane ring .

- Stability Testing : Store the compound in amber vials at –20°C to mitigate ester hydrolysis .

- Ethical Compliance : For in vivo studies, adhere to OECD guidelines for dose escalation and humane endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。